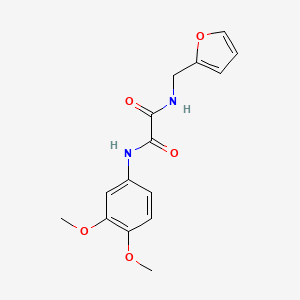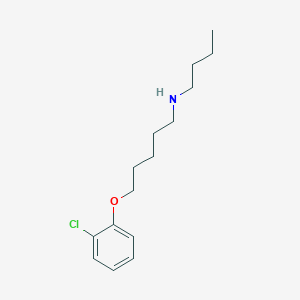![molecular formula C22H27N3O2S B4981537 4-(3-anilino-3-oxopropyl)-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4981537.png)
4-(3-anilino-3-oxopropyl)-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-anilino-3-oxopropyl)-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide, commonly known as ANCCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. ANCCA is a small molecule inhibitor that has been found to be effective in blocking the activity of a protein called ANCCA, which is known to play a crucial role in the development and progression of various types of cancer.
Mecanismo De Acción
ANCCA works by inhibiting the activity of the ANCCA protein, which is known to play a crucial role in the development and progression of various types of cancer. ANCCA is a transcriptional coactivator that regulates the expression of several genes involved in cell proliferation, survival, and migration. By blocking the activity of ANCCA, ANCCA inhibits the expression of these genes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
ANCCA has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of several cancer-related signaling pathways, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. ANCCA has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ANCCA has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANCCA has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. ANCCA is also highly specific for the ANCCA protein, which minimizes off-target effects. However, ANCCA also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. Additionally, ANCCA has not been extensively studied in humans, and its safety and efficacy in clinical trials are yet to be determined.
Direcciones Futuras
There are several future directions for ANCCA research. One potential direction is to further study the mechanism of action of ANCCA and its effects on cancer-related signaling pathways. Another potential direction is to investigate the use of ANCCA in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, future research could focus on improving the solubility and bioavailability of ANCCA, which could increase its efficacy in cancer treatment.
Métodos De Síntesis
The synthesis of ANCCA involves a multi-step process that requires the use of several chemical reagents and techniques. The first step involves the preparation of the piperidinecarboxamide moiety, which is achieved by reacting piperidine with carboxylic acid. The resulting product is then reacted with aniline and oxopropyl chloride to obtain the anilino-oxopropyl intermediate. Finally, the intermediate is reacted with 3-(methylthio)phenyl isocyanate to obtain the desired product, ANCCA.
Aplicaciones Científicas De Investigación
ANCCA has been extensively studied for its potential applications in cancer research. It has been found to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. ANCCA has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
4-(3-anilino-3-oxopropyl)-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-28-20-9-5-8-19(16-20)24-22(27)25-14-12-17(13-15-25)10-11-21(26)23-18-6-3-2-4-7-18/h2-9,16-17H,10-15H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVHVAIVDUGMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCC(CC2)CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methylphenyl)-4-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4981454.png)
![N-[2-(methylthio)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4981461.png)
![1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B4981486.png)
![butyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4981500.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4981509.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4981512.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4981518.png)
![4-({[3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4981522.png)
![3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4981530.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-bromobenzyl)piperazine](/img/structure/B4981539.png)



methyl]phenyl}-2-chlorobenzamide](/img/structure/B4981570.png)